ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate
CAS No.: 754219-01-7
Cat. No.: VC2931846
Molecular Formula: C7H9IN2O2
Molecular Weight: 280.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 754219-01-7 |
---|---|
Molecular Formula | C7H9IN2O2 |
Molecular Weight | 280.06 g/mol |
IUPAC Name | ethyl 5-iodo-1-methylpyrazole-4-carboxylate |
Standard InChI | InChI=1S/C7H9IN2O2/c1-3-12-7(11)5-4-9-10(2)6(5)8/h4H,3H2,1-2H3 |
Standard InChI Key | IGTMQHLEJKSRLJ-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(N(N=C1)C)I |
Canonical SMILES | CCOC(=O)C1=C(N(N=C1)C)I |
Introduction
Chemical Identity and Structural Characteristics
Basic Information and Identification
Ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound characterized by a pyrazole core with specific substitutions at multiple positions. The compound is identified by CAS number 754219-01-7 and possesses the molecular formula C₇H₉IN₂O₂ with a calculated molecular weight of 280.06 g/mol . This compound represents an important class of functionalized pyrazoles that have attracted significant attention in medicinal chemistry and organic synthesis. Its IUPAC name, ethyl 5-iodo-1-methylpyrazole-4-carboxylate, provides a systematic description of its structure according to international chemical nomenclature standards . For unambiguous identification in chemical databases, the compound is assigned the InChI key IGTMQHLEJKSRLJ-UHFFFAOYSA-N .
Structural Features
The molecular architecture of ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate consists of a five-membered pyrazole heterocycle with four distinct functional groups strategically positioned around the ring. The compound features an ethyl ester group (ethyl carboxylate) at the 4-position, an iodine atom at the 5-position, and a methyl group attached to one of the nitrogen atoms (N1) of the pyrazole ring . This specific arrangement of substituents contributes to the compound's chemical reactivity and potential biological activity. The presence of both electron-donating (methyl) and electron-withdrawing (ester) groups creates a unique electronic distribution within the molecule, influencing its chemical behavior in various reactions and interactions with biological targets.
Physical Appearance and Properties
Ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate typically exists as a white solid under standard conditions . The compound exhibits specific physicochemical properties that are important for its handling, storage, and application in various chemical processes. It has an estimated density of 1.8±0.1 g/cm³, indicating its relatively dense nature compared to water . The compound has a high boiling point of approximately 307.0±22.0 °C at 760 mmHg, reflecting the strength of intermolecular forces within its crystal structure . Its flash point is approximately 139.4±22.3 °C, which is an important safety consideration when handling this material . These physical properties collectively influence the compound's behavior in chemical reactions, purification processes, and formulation development.
Synthetic Methodologies and Preparation
Laboratory Synthesis Routes
The synthesis of ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate typically involves a multi-step process starting from commercially available precursors. One established synthetic route begins with ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (compound 4), which undergoes a Sandmeyer-type reaction to introduce the iodo group at the 5-position of the pyrazole ring . This reaction sequence involves the diazotization of the amino group followed by its displacement with iodide, resulting in the formation of ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate (compound 5) . The reaction typically requires controlled temperature conditions and careful handling of reactive intermediates to achieve good yields and purity. This synthetic approach represents a practical method for laboratory-scale preparation of the target compound.
Alternative Synthetic Approaches
Alternative synthetic strategies for preparing ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate have also been reported in the literature. One approach involves the reaction of ethyl 1-methyl-1H-pyrazole-4-carboxylate with iodinating agents such as N-iodosuccinimide or molecular iodine in the presence of appropriate oxidizing agents. Another synthetic pathway involves the methylation of ethyl 5-iodo-1H-pyrazole-4-carboxylate using methyl iodide in the presence of cesium carbonate, which can yield both ethyl 5-iodo-1-methyl-pyrazole-4-carboxylate and its isomer, ethyl 3-iodo-1-methyl-pyrazole-4-carboxylate, each in approximately 42% yield . The selection of a specific synthetic route depends on factors such as availability of starting materials, required purity, scale of production, and environmental considerations.
Purification Techniques
After synthesis, ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate typically requires purification to remove reaction by-products and unreacted starting materials. Column chromatography using silica gel as the stationary phase and a gradient of ethyl acetate in petroleum ether (0 to 20%) has been reported as an effective purification method . This chromatographic technique allows for the separation of the target compound from its isomers and other impurities based on differences in polarity and interaction with the stationary phase. Other purification methods may include recrystallization from appropriate solvent systems, which can further enhance the purity of the final product. The purified compound is typically characterized using spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm its identity and assess its purity.
Chemical Reactivity and Transformations
Functional Group Reactivity
Applications in Research and Development
Medicinal Chemistry Applications
Ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate has shown promising anti-inflammatory properties in preliminary studies. In vivo research has indicated its efficacy in reducing inflammation in experimental models, suggesting potential applications in the development of anti-inflammatory medications. The compound's pyrazole scaffold is particularly significant in medicinal chemistry, as pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer properties. The presence of the iodine atom provides a versatile handle for further structural modifications, enabling the creation of diverse chemical libraries for structure-activity relationship studies. These characteristics make ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate a valuable starting point for the development of novel therapeutic agents.
Synthetic Utility
As a versatile synthetic intermediate, ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate plays a significant role in the preparation of complex heterocyclic compounds with potential pharmaceutical applications . The compound has been utilized in the regioselective construction of α-pyrone rings fused with pyrazole moieties via tandem coupling-cyclization processes . This synthetic approach has led to the development of pyrano[4,3-c]pyrazol-4(1H)-ones, which represent an important class of heterocycles with diverse biological activities . The ability to participate in various palladium-catalyzed coupling reactions makes ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate an invaluable building block for the synthesis of structurally diverse compounds that would be difficult to access through alternative synthetic routes.
Comparative Analysis with Related Compounds
Structural Isomers
Ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate has a notable structural isomer, ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate (CAS: 799835-39-5), which differs only in the position of the iodine atom on the pyrazole ring . While ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate has the iodine at the 5-position, the isomer has it at the 3-position, resulting in distinct chemical and biological properties. Both compounds can be obtained during the methylation of ethyl 3-iodo-1H-pyrazole-4-carboxylate with methyl iodide in the presence of cesium carbonate, typically in approximately equal yields of about 42% each . The position of the iodine atom significantly influences the compound's reactivity in various chemical transformations, particularly in palladium-catalyzed coupling reactions, where the accessibility and electronic environment of the carbon-iodine bond play crucial roles in determining reaction outcomes.
Halogen Derivatives
A close analog of ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate is ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate (CAS: 105486-72-4), which contains a bromine atom instead of iodine at the 5-position . This bromo analog has a molecular weight of 233.06 g/mol, compared to 280.06 g/mol for the iodo compound, reflecting the difference in atomic weight between bromine and iodine . The physical properties of the bromo derivative also differ from those of the iodo compound, with the bromo analog having a slightly lower density (1.588 g/cm³ vs. 1.8 g/cm³) and boiling point (290.72°C vs. 307.0°C) . These differences in physical properties can influence the handling, purification, and application of these compounds in various contexts. Furthermore, the carbon-bromine bond is generally less reactive than the carbon-iodine bond in coupling reactions, which can affect the synthetic utility of these compounds.
Structure-Property Relationships
The table below compares key properties of ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate with its structural isomer and bromo analog, highlighting the influence of structural variations on physicochemical properties:
Property | Ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate | Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate | Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate |
---|---|---|---|
CAS Number | 754219-01-7 | 799835-39-5 | 105486-72-4 |
Molecular Weight | 280.06 g/mol | 280.06 g/mol | 233.06 g/mol |
Density | 1.8±0.1 g/cm³ | Not available | 1.588 g/cm³ |
Boiling Point | 307.0±22.0 °C | Not available | 290.72 °C |
Flash Point | 139.4±22.3 °C | Not available | 129.62 °C |
LogP | 1.94 | Not available | 1.36 |
These structural variations result in differences in the compounds' reactivity, which can be exploited for diverse synthetic applications. The position of the halogen atom (3- vs. 5-position) and the nature of the halogen (iodine vs. bromine) significantly influence the electronic distribution within the molecule, affecting its interactions with reagents, catalysts, and biological targets . Understanding these structure-property relationships is essential for the rational design of new derivatives with improved properties for specific applications.
Concentration | Amount of Solvent Required for | ||
---|---|---|---|
1 mg | 5 mg | 10 mg | |
1 mM | 3.5707 mL | 17.8533 mL | 35.7066 mL |
5 mM | 0.7141 mL | 3.5707 mL | 7.1413 mL |
10 mM | 0.3571 mL | 1.7853 mL | 3.5707 mL |
These calculations are based on the compound's molecular weight of 280.06 g/mol . When preparing solutions, it is recommended to select the appropriate solvent based on the compound's solubility characteristics and the requirements of the specific experiment. Common solvents include dimethyl sulfoxide (DMSO), acetonitrile, or dichloromethane, although solubility may vary depending on solvent polarity and temperature . For biological assays, DMSO is often preferred due to its compatibility with many biological systems, although final DMSO concentrations should be kept below 0.1-1% in most cell-based assays to avoid solvent effects.
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